2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a thiadiazole ring, a thiophene ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with an acyl chloride to form the acetamido group.
Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the thiadiazole-thiophene intermediate with a trifluoromethylphenyl derivative through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the thiadiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
Biologically, the compound exhibits potential antimicrobial, antifungal, and antiviral activities. It is being investigated for its ability to inhibit the growth of various pathogens.
Medicine
In medicinal chemistry, the compound is explored for its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethylphenyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)acetamide: A simpler compound with similar thiophene and acetamido groups.
1,3,4-Thiadiazole Derivatives: Compounds with the same thiadiazole ring but different substituents.
Trifluoromethylphenyl Derivatives: Compounds featuring the trifluoromethylphenyl group with various other functional groups.
Uniqueness
What sets 2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide apart is its combination of three distinct functional groups, each contributing to its overall reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in biological systems.
Properties
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S3/c18-17(19,20)11-5-1-2-6-12(11)21-14(26)9-28-16-24-23-15(29-16)22-13(25)8-10-4-3-7-27-10/h1-7H,8-9H2,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLLBOOHZWGNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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